Pri-724

Wnt signaling CBP/β-catenin Inhibitor potency

PRI-724 (also known as Foscenvivint or OP-724) is a second-generation, selective small-molecule inhibitor of the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). It functions as a phosphorylated prodrug that is rapidly hydrolyzed in vivo to its active metabolite, C-82, which potently and specifically antagonizes CBP/β-catenin-mediated transcription without affecting the related p300/β-catenin interaction.

Molecular Formula C33H35N6O7P
Molecular Weight 658.6 g/mol
CAS No. 1198780-38-9
Cat. No. B1649285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePri-724
CAS1198780-38-9
SynonymsICG 001
ICG-001
ICG001
PRI-724
Molecular FormulaC33H35N6O7P
Molecular Weight658.6 g/mol
Structural Identifiers
SMILESCC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
InChIInChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1
InChIKeyVHOZWHQPEJGPCC-AZXNYEMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PRI-724 (CAS 1198780-38-9): CBP/β-Catenin Inhibitor for Fibrosis and Oncology Research


PRI-724 (also known as Foscenvivint or OP-724) is a second-generation, selective small-molecule inhibitor of the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP) [1]. It functions as a phosphorylated prodrug that is rapidly hydrolyzed in vivo to its active metabolite, C-82, which potently and specifically antagonizes CBP/β-catenin-mediated transcription without affecting the related p300/β-catenin interaction . As a first-in-class clinical candidate, PRI-724 has been evaluated in multiple Phase 1/2 trials for its anti-fibrotic and antineoplastic activities, establishing a clinical safety profile not available for earlier analogs like ICG-001 [2].

Why Generic CBP/β-Catenin Inhibitors Cannot Substitute for PRI-724


Generic substitution among CBP/β-catenin inhibitors is scientifically invalid due to critical differences in target engagement potency, molecular mechanism (CBP/β-catenin vs. p300/β-catenin antagonism), and in vivo pharmacokinetics. For instance, the first-generation compound ICG-001 requires a 3 µM concentration for CBP binding, which is ~67-fold less potent than PRI-724's active metabolite [1]. Furthermore, not all Wnt pathway inhibitors are specific; compounds like E7386 have been shown to lack bona fide CBP/β-catenin antagonism, and others like IWR-1 act via a completely different mechanism (tankyrase inhibition), rendering them non-substitutable in assays requiring specific CBP/β-catenin modulation [2]. PRI-724's prodrug formulation is also essential for its in vivo efficacy and clinical tolerability, which cannot be recapitulated by directly administering its active metabolite or other analogs .

Quantitative Evidence Differentiating PRI-724 from Key Comparators


Superior CBP/β-Catenin Binding Potency vs. First-Generation ICG-001

PRI-724 demonstrates significantly higher potency in disrupting the CBP/β-catenin interaction than its first-generation analog, ICG-001. The active metabolite of PRI-724, C-82, inhibits this interaction with an IC50 of 45 nM . In contrast, ICG-001 requires an IC50 of 3 µM for the same interaction, representing a ~67-fold lower potency [1].

Wnt signaling CBP/β-catenin Inhibitor potency

Specific CBP/β-Catenin Antagonism vs. Non-Specific E7386

A comparative study using biochemical and transcriptional assays established that PRI-724 (as its active metabolite C-82) is a bona fide, specific CBP/β-catenin antagonist [1]. In stark contrast, the third-generation compound E7386 was found not to act via specific CBP/β-catenin antagonism, casting doubt on its use as a tool compound for this pathway [1].

Target specificity CBP antagonist Mechanism of action

Differential In Vivo Efficacy in Rat Fibrosis Model vs. IWR-1

In a rat model of TGF-β1-induced urethral fibrosis, both ICG-001 and PRI-724 significantly ameliorated fibrosis, as shown by reduced collagen type I and α-SMA expression (P < 0.05) [1]. Importantly, treatment with the Wnt inhibitor IWR-1 did not result in any significant changes, highlighting that not all Wnt pathway modulators are effective in this context [1].

In vivo efficacy Fibrosis Rat model

Validated Clinical Anti-Fibrotic Efficacy vs. Preclinical-Only ICG-001

PRI-724 is the first CBP/β-catenin antagonist to demonstrate clinical evidence of anti-fibrotic efficacy in human trials [1]. In a Phase 1 trial involving patients with HCV-related cirrhosis, 12 weeks of PRI-724 treatment (10 or 40 mg/m²/day) led to significant fibrosis reduction in hepatic lobules in 3 Child-Pugh class B patients [2]. A subsequent Phase 1/2a study confirmed safety and showed statistically significant improvements in liver stiffness, MELD score, and serum albumin levels, with a recommended Phase 2 dose of 280 mg/m²/4 h twice weekly [1]. In contrast, ICG-001 remains a preclinical tool compound with no reported human safety or efficacy data.

Clinical trial Liver cirrhosis Anti-fibrotic

Optimal Research and Industrial Applications for PRI-724 Based on Differentiated Evidence


Preclinical In Vivo Studies of Fibrosis

Given its validated in vivo efficacy in reducing fibrosis markers in multiple rodent models (CCL4, BDL, and TGF-β1-induced), PRI-724 is the optimal choice for investigating the role of CBP/β-catenin signaling in fibrotic diseases, including liver, lung, and urethral fibrosis . Its use is substantiated by clinical trial data that corroborate its anti-fibrotic potential in humans, making it a more translationally relevant tool than first-generation or non-specific inhibitors [1].

Clinical Research on Liver Cirrhosis

PRI-724 is the only CBP/β-catenin inhibitor with a defined clinical safety and preliminary efficacy profile in patients with HCV and HBV cirrhosis. For clinical investigators planning studies on liver fibrosis or cirrhosis, PRI-724 offers a unique opportunity to build upon existing Phase 1/2a data, including established dosing regimens (280 mg/m²/4h twice weekly) and known safety and pharmacodynamic markers .

Investigating Specific CBP/β-Catenin vs. p300/β-Catenin Biology

For researchers dissecting the differential roles of the β-catenin coactivators CBP and p300, PRI-724 is the most potent and specific tool available. Its selectivity for CBP over p300, in contrast to non-specific Wnt modulators like E7386 or IWR-1, allows for precise interrogation of the CBP-dependent transcriptional program, a distinction that is fundamental to understanding its mechanism in stem cell biology and oncogenesis .

Oncology Research Focused on Cancer Stem Cells

PRI-724's high potency (IC50 = 45 nM) and specificity for CBP/β-catenin signaling make it a superior agent for studying the Wnt-dependent transcriptional regulation of cancer stem cells. Its ability to selectively induce apoptosis in carcinoma cells while sparing normal epithelial cells is a key differential property, and its prodrug formulation ensures adequate in vivo exposure for long-term tumor models, advantages not offered by ICG-001 or other tool compounds .

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